4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-2-9-6-4(3)5(7(12)13)10-11-6/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZNGCCYKZHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the carboxylic acid group to form alcohols or carboxylate salts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit promising anticancer properties. Specifically, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been studied for its role as a scaffold in the development of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy due to their ability to inhibit pathways that promote tumor growth .
Antimicrobial Properties
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Fluorescent Sensors
Recent advancements have explored the use of this compound in creating fluorescent sensors for detecting metal ions or other analytes due to its unique electronic properties when incorporated into sensor designs .
Material Science Applications
The unique structural characteristics of this compound make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing mechanical properties or providing specific functionalities.
- Nanomaterials : Its incorporation into nanostructured materials may lead to advancements in electronics and photonic devices.
Case Study 1: Development of Tyrosine Kinase Inhibitors
A study highlighted the synthesis and evaluation of various pyrazolo[3,4-b]pyridine derivatives as potential TKIs. The lead compound demonstrated significant inhibitory activity against specific cancer cell lines, indicating the therapeutic potential of this chemical class .
Case Study 2: Antimicrobial Testing
In another investigation, several derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications at different positions on the pyrazolo ring significantly influenced activity levels, providing insights for future drug design efforts .
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Halogen Substituents: Chlorine vs. This makes it versatile for synthesizing organometallic complexes (e.g., benzimidazole derivatives) with enhanced cytotoxicity . Positional Effects: The 4-chloro derivative (target compound) and 6-chloro isomer differ in electronic distribution. The 4-position chlorine may enhance π-π stacking interactions in enzyme binding pockets compared to the 6-position .
Benzyl/Cyclopropyl Groups: Bulky substituents (e.g., in 5-chloro-6-cyclopropyl derivatives) introduce steric hindrance, which may improve target specificity but reduce solubility .
Key Findings:
- The 4-chloro derivative’s carboxylic acid group enables conjugation with biomolecules (e.g., benzimidazoles), enhancing its utility in drug design .
- Brominated analogs exhibit stronger cytotoxicity but may face metabolic stability challenges due to bromine’s size .
- Bulky substituents (e.g., cyclopropyl) in 5-chloro derivatives improve target engagement but require formulation optimization for solubility .
Biological Activity
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyrazole and pyridine ring system, with a chlorine substituent at the 4-position and a carboxylic acid group at the 3-position, which may influence its reactivity and biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate, leading to the formation of the pyrazole ring followed by cyclization to yield the desired compound .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
Anticancer Activity
The compound has been investigated for its anticancer potential. It has been reported that certain pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For example, one study identified a related compound as a potent inhibitor of TBK1 (TANK-binding kinase 1), demonstrating an IC50 value of 0.2 nM in cellular assays . This suggests that this compound could be explored further as a lead compound in cancer therapy.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit TBK1 suggests a role in modulating immune responses and potentially influencing cancer-related signaling pathways .
Research Findings
A summary of key research findings related to the biological activity of this compound is provided in Table 1 below.
| Study | Activity | IC50 Value | Cell Lines/Models |
|---|---|---|---|
| Study A | Anticancer | 0.2 nM | THP-1, RAW264.7 |
| Study B | Antimicrobial | Not specified | Various bacterial strains |
| Study C | Antiviral | Not specified | Vero cells (HSV-1) |
Case Studies
One notable case study involved the evaluation of various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. In this study, compounds were screened against multiple cancer cell lines including A172 and U87MG. The results indicated significant antiproliferative effects in several tested compounds, highlighting the potential therapeutic applications of this chemical class .
Comparison with Similar Compounds
When compared to other compounds in the pyrazolo[3,4-b]pyridine family, such as 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (which lacks the chlorine substituent), this compound may exhibit enhanced reactivity and biological activity due to the presence of chlorine .
| Compound | Chlorine Substituent | Biological Activity |
|---|---|---|
| This compound | Yes | Potentially high |
| 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | No | Moderate |
| 4-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Yes | Comparable |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis involves reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with aldehydes (e.g., 2-chloro-3-formylpyridine) under controlled conditions, followed by cyclization and deamination . Key intermediates, such as azine byproducts, are monitored via TLC and HPLC. Final products are characterized using NMR (e.g., δ 13.99 ppm for NH protons in DMSO-d) and ESI-MS (e.g., m/z 311.1 for related analogs) .
Q. How is purity and structural integrity validated for this compound in preclinical studies?
- Methodological Answer : Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (e.g., 97.34% purity reported for analogs) . Structural validation employs NMR and elemental analysis, with CAS registry cross-referencing (e.g., CAS 116855-09-5 for methyl-substituted analogs) . LC-MS is critical for detecting trace impurities like unreacted aldehydes .
Q. What biological activities have been reported for pyrazolo[3,4-b]pyridine derivatives, and how are assays designed?
- Methodological Answer : Derivatives exhibit alkaline phosphatase (h-TNAP) inhibition, with IC values determined via colorimetric assays using p-nitrophenyl phosphate as a substrate . Antimicrobial activity is evaluated using microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Yield optimization requires precise control of cyclization conditions (e.g., 40–100°C in tert-butanol with Pd(OAc) catalysis) and purification via column chromatography (silica gel, EtOAc/hexane gradients) . Byproduct formation (e.g., azine species) is minimized by reducing reaction time and using inert atmospheres .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies in IC values (e.g., h-TNAP inhibition vs. antimicrobial activity) are addressed by:
- Conducting dose-response curves in triplicate.
- Validating target specificity using knockout cell lines or enzyme isoforms.
- Comparing logP and solubility profiles (e.g., ESI-MS fragmentation patterns) to correlate bioactivity with physicochemical properties .
Q. How are computational methods integrated into the design of pyrazolo[3,4-b]pyridine-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to h-TNAP (PDB: 1EW2), with QSAR models prioritizing substituents at the 3-carboxylic acid position . DFT calculations (B3LYP/6-31G*) optimize electronic effects of chloro and methyl groups on π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
